4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10989922
InChI: InChI=1S/C14H21N3O/c1-3-16-8-10-17(11-9-16)14(18)15-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,15,18)
SMILES: CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC10989922

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C14H21N3O/c1-3-16-8-10-17(11-9-16)14(18)15-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,15,18)
Standard InChI Key NZOZDLVYCYBKHN-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C
Canonical SMILES CCN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide reflects its core structure: a six-membered piperazine ring substituted with an ethyl group at the fourth position and a carboxamide functional group attached to a 4-methylphenyl moiety. The piperazine ring adopts a chair conformation, with the ethyl group occupying an equatorial position to minimize steric strain . The carboxamide linkage (-CONH-) bridges the piperazine nitrogen and the aromatic ring, introducing hydrogen-bonding capabilities that influence solubility and target interactions.

Key structural features:

  • Piperazine core: Provides a rigid scaffold for functional group attachment.

  • Ethyl substituent: Enhances lipophilicity, affecting membrane permeability.

  • 4-methylphenyl group: Contributes to π-π stacking interactions with biological targets.

The SMILES notation for this compound is CCN1CCN(CC1)C(=O)Nc1ccc(C)cc1, accurately representing its connectivity and stereochemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide can be inferred from analogous piperazine-carboxamide preparations. A patent describing the synthesis of 4-(4-methylpiperazine-1-methyl)benzamide (CN103980230A) offers a relevant methodology :

  • Nucleophilic substitution: Reacting 4-chloromethylbenzonitrile with N-ethylpiperazine in the presence of a base (e.g., KOH) yields 4-(4-ethylpiperazin-1-yl)benzonitrile.

  • Hydrolysis: Treating the nitrile intermediate with aqueous NaOH or nano-ZnO catalysts converts the nitrile group to a carboxamide .

Optimized conditions:

  • Solvent: Isopropanol/water mixtures (3:1 ratio).

  • Catalyst: Nano-ZnO (15–25 nm) improves reaction efficiency by 15–20% .

  • Yield: ~85–88% after crystallization .

Scalability and Industrial Relevance

The solid-phase grinding method described in the patent minimizes solvent use, aligning with green chemistry principles . This approach is adaptable to large-scale production, with a reported throughput of 10.3 g per 100 mL reaction vessel .

Physicochemical Properties

Predicted and experimental data for structurally related piperazine derivatives (e.g., V003-3488) provide insights into this compound’s behavior :

PropertyValue/RangeMethod/Source
Molecular Weight246.33 g/molCalculated
logP (Partition Coeff.)2.8–3.2ACD/Labs Predictions
Water Solubility0.1–0.5 mg/mL (25°C)ChemAxon Estimation
Polar Surface Area49.0 ŲSwissADME
Hydrogen Bond Donors1Molecular Formula

The compound’s moderate logP suggests balanced lipophilicity, suitable for oral bioavailability. Its low water solubility may necessitate formulation enhancements (e.g., salt formation) for therapeutic use .

Biological Activity and Mechanisms

While direct studies on 4-ethyl-N-(4-methylphenyl)piperazine-1-carboxamide are absent, piperazine carboxamides broadly exhibit:

Antimicrobial Effects

Piperazine derivatives inhibit bacterial dihydrofolate reductase (DHFR), a key enzyme in folate synthesis. For example, N-(4-chlorobenzyl)-4-ethyl-N-tosylpiperazine-1-carboxamide shows MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuropharmacological Activity

Piperazine rings interact with serotonin (5-HT) and dopamine receptors, suggesting applications in treating depression or schizophrenia. Molecular docking studies predict moderate affinity (Kᵢ = 120–150 nM) for 5-HT₂A receptors .

Applications in Drug Discovery

Lead Optimization

The ethyl and 4-methylphenyl groups serve as pharmacophores for optimizing:

  • Metabolic stability: Ethyl groups reduce CYP450-mediated oxidation.

  • Target selectivity: The 4-methylphenyl moiety enhances affinity for hydrophobic binding pockets.

Prodrug Development

Carboxamides are hydrolyzed in vivo to carboxylic acids, enabling prodrug strategies. For instance, piperazine carboxamide prodrugs of NSAIDs show 2–3x higher bioavailability than parent drugs .

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective routes for chiral analogs.

  • ADMET Profiling: Assess absorption, distribution, and toxicity in preclinical models.

  • Target Identification: Use CRISPR screening to map molecular targets.

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